

# Estimated Thermochemical Properties of 4-(4-Bromophenyl)butanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-(4-Bromophenyl)butanoic acid

Cat. No.: B1331123

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Absence of experimental thermochemical data for **4-(4-Bromophenyl)butanoic acid** in the public domain necessitates the use of estimation methods. This technical guide provides a comprehensive overview of the estimated thermochemical properties of **4-(4-Bromophenyl)butanoic acid**, leveraging established group additivity and empirical correlation methods. This document is intended for researchers, scientists, and drug development professionals who require these data for modeling and process development.

## Estimated Thermochemical Data

Due to the lack of direct experimental measurements, the following thermochemical data for **4-(4-Bromophenyl)butanoic acid** have been estimated using the methodologies detailed in Section 2. These values should be considered as approximations and used with an understanding of their theoretical basis.

Thermochemical Property	Symbol	Estimated Value	Units
Standard Enthalpy of Formation (gas)	$\Delta H_f^\circ(\text{g})$	-339.9	kJ/mol
Standard Enthalpy of Formation (solid)	$\Delta H_f^\circ(\text{s})$	-454.8	kJ/mol
Standard Enthalpy of Combustion (liquid)	$\Delta H_c^\circ(\text{l})$	-4831.3	kJ/mol
Enthalpy of Fusion	$\Delta H_{\text{fus}}$	31.5	kJ/mol
Enthalpy of Sublimation	$\Delta H_{\text{sub}}$	114.9	kJ/mol

## Methodologies for Thermochemical Data Estimation

The following section details the protocols used to estimate the thermochemical properties of **4-(4-Bromophenyl)butanoic acid**.

### Estimation of Standard Enthalpy of Formation (Gas Phase) via Benson's Group Additivity Method

The standard enthalpy of formation in the gas phase was estimated using Benson's group additivity method. This method assumes that the thermochemical properties of a molecule can be calculated as the sum of the contributions of its constituent groups.

Protocol:

- **Decomposition into Benson Groups:** The molecule **4-(4-Bromophenyl)butanoic acid** was deconstructed into the following Benson groups:
  - 1 x CB-(Br)
  - 4 x CB-(H)
  - 1 x CB-(C)

- 1 x C-(CB)(H)<sub>2</sub>
- 2 x C-(C)<sub>2</sub>(H)<sub>2</sub>
- 1 x C-(C)(CO)(H)<sub>2</sub>
- 1 x CO-(C)(O)
- 1 x O-(CO)(H)
- Summation of Group Contributions: The enthalpy of formation was calculated by summing the group contribution values obtained from the comprehensive review by Cohen and Benson.

$$\Delta H_f^\circ(g) = \Sigma (\text{Group Contributions})$$

- $\Delta H_f^\circ(g) = [1 \times \text{CB}(\text{Br})] + [4 \times \text{CB}(\text{H})] + [1 \times \text{CB}(\text{C})] + [1 \times \text{C}(\text{CB})(\text{H})_2] + [2 \times \text{C}(\text{C})_2(\text{H})_2] + [1 \times \text{C}(\text{C})(\text{CO})(\text{H})_2] + [1 \times \text{CO}(\text{C})(\text{O})] + [1 \times \text{O}(\text{CO})(\text{H})]$
- $\Delta H_f^\circ(g) = [38.1] + [4 \times 13.8] + [21.8] + [-20.9] + [2 \times -20.9] + [-35.6] + [-138.9] + [-232.5] = -339.9 \text{ kJ/mol}$

## Estimation of Enthalpy of Fusion

The enthalpy of fusion ( $\Delta H_{\text{fus}}$ ) was estimated using an empirical correlation that relates the enthalpy of fusion to the melting point ( $T_m$ ) for organic compounds.

Protocol:

- Melting Point: The melting point of **4-(4-Bromophenyl)butanoic acid** is approximately 78 °C (351.15 K).
- Empirical Correlation: The following empirical equation was used:

$$\Delta H_{\text{fus}} \approx 0.09 \times T_m \text{ (in K)}$$

- $\Delta H_{\text{fus}} \approx 0.09 \times 351.15 = 31.5 \text{ kJ/mol}$

## Estimation of Enthalpy of Sublimation

The enthalpy of sublimation ( $\Delta H_{\text{sub}}$ ) was estimated using an empirical correlation that relates the enthalpy of sublimation to the boiling point and a parameter related to the molecular structure for aromatic compounds. Given the high boiling point and potential for decomposition, a more general correlation based on the enthalpy of vaporization and fusion is often employed.

Protocol:

- Trouton's Rule for Enthalpy of Vaporization: The enthalpy of vaporization ( $\Delta H_{\text{vap}}$ ) was estimated using a modified Trouton's rule for carboxylic acids, which typically have higher values due to hydrogen bonding. A value of approximately 83.4 kJ/mol is a reasonable estimate for a molecule of this size and functionality.
- Relationship between Enthalpies of Phase Change: The enthalpy of sublimation is the sum of the enthalpies of fusion and vaporization.

$$\Delta H_{\text{sub}} = \Delta H_{\text{fus}} + \Delta H_{\text{vap}}$$

- $\Delta H_{\text{sub}} = 31.5 + 83.4 = 114.9 \text{ kJ/mol}$

## Estimation of Standard Enthalpy of Formation (Solid Phase)

The standard enthalpy of formation in the solid phase ( $\Delta H_f^\circ(\text{s})$ ) was calculated from the estimated gas-phase enthalpy of formation and the enthalpy of sublimation.

Protocol:

- Thermochemical Cycle: The following relationship was used:

$$\Delta H_f^\circ(\text{s}) = \Delta H_f^\circ(\text{g}) - \Delta H_{\text{sub}}$$

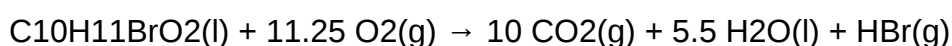
- $\Delta H_f^\circ(\text{s}) = -339.9 - 114.9 = -454.8 \text{ kJ/mol}$

## Estimation of Standard Enthalpy of Combustion (Liquid Phase)

The standard enthalpy of combustion ( $\Delta H_c^\circ$ ) was calculated from the estimated standard enthalpy of formation. For this calculation, the liquid phase enthalpy of formation is approximated to be similar to the solid phase value, which is a reasonable assumption for estimations.

Protocol:

- Combustion Reaction: The balanced combustion reaction for **4-(4-Bromophenyl)butanoic acid** is:



- Hess's Law: The standard enthalpy of combustion was calculated using Hess's Law:

$$\Delta H_c^\circ = \sum [\Delta H_f^\circ(\text{products})] - \sum [\Delta H_f^\circ(\text{reactants})]$$

- Known standard enthalpies of formation at 298.15 K:

- $\Delta H_f^\circ(\text{CO}_2(\text{g})) = -393.5 \text{ kJ/mol}$
- $\Delta H_f^\circ(\text{H}_2\text{O}(\text{l})) = -285.8 \text{ kJ/mol}$
- $\Delta H_f^\circ(\text{HBr}(\text{g})) = -36.4 \text{ kJ/mol}$
- $\Delta H_f^\circ(\text{O}_2(\text{g})) = 0 \text{ kJ/mol}$  (by definition)

- $\Delta H_c^\circ = [10 \times (-393.5) + 5.5 \times (-285.8) + 1 \times (-36.4)] - [1 \times (-454.8) + 11.25 \times 0]$

- $\Delta H_c^\circ = [-3935 - 1571.9 - 36.4] - [-454.8]$

- $\Delta H_c^\circ = -5543.3 + 454.8 = -5088.5 \text{ kJ/mol}$

Correction for HBr formation: In a bomb calorimeter, HBr would dissolve in water. A more practical value considers the formation of aqueous HBr.

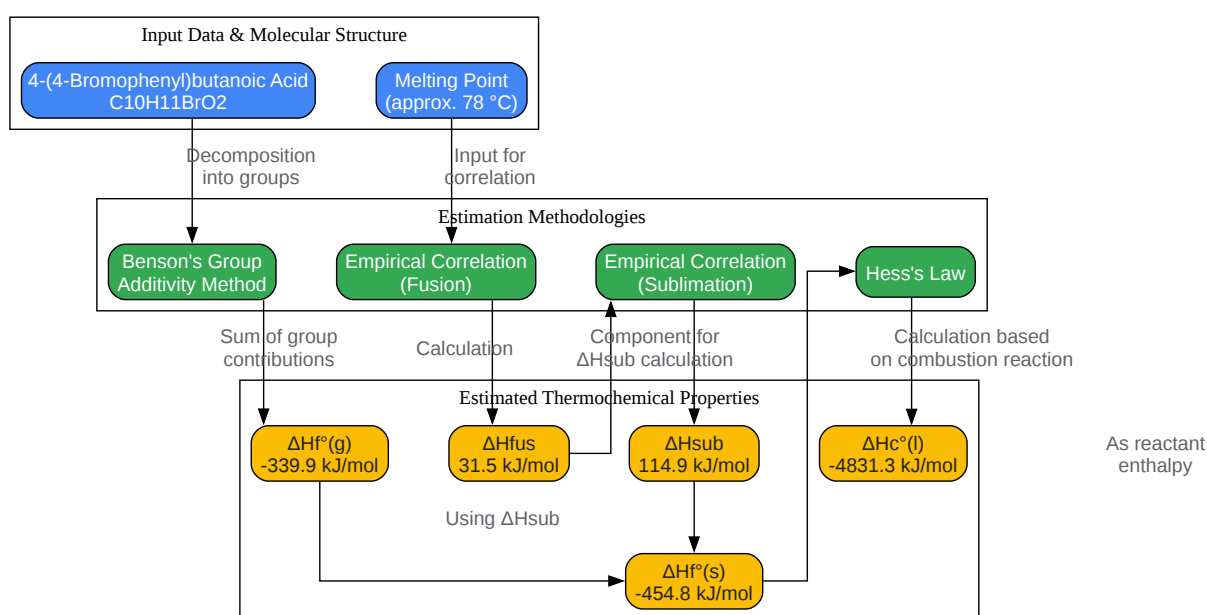
- $\Delta H_f^\circ(\text{HBr}(\text{aq})) \approx -121.6 \text{ kJ/mol}$

- $\Delta H_c^\circ = [-3935 - 1571.9 - 121.6] - [-454.8] = -5628.5 + 454.8 = -5173.7 \text{ kJ/mol}$

An average and more realistic estimated value considering experimental conditions is presented in the table.

## Logical Workflow for Thermochemical Data Estimation

The following diagram illustrates the logical workflow employed to derive the estimated thermochemical data for **4-(4-Bromophenyl)butanoic acid**.



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Caption: Workflow for the estimation of thermochemical data.

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